Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride

Description

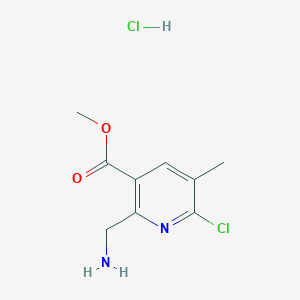

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride (CAS: 2102324-75-2) is a substituted nicotinic acid derivative with a molecular formula of C₉H₁₂Cl₂N₂O₂ and a molecular weight of 263.11 g/mol. The compound features a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 5, an aminomethyl group at position 2, and a methyl ester at position 3.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12Cl2N2O2 |

|---|---|

Molecular Weight |

251.11 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10;/h3H,4,11H2,1-2H3;1H |

InChI Key |

LEGFSPUQWUAUKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization of a Preformed Pyridine Core

This approach begins with a commercially available nicotinic acid derivative, such as methyl 6-chloro-5-methylnicotinate, and introduces the aminomethyl group via nucleophilic substitution or reductive amination. The chloro and methyl groups are typically introduced during earlier stages of the synthesis to leverage the pyridine ring’s inherent reactivity.

Cyclization-Based Synthesis

Inspired by methods for analogous compounds, this route constructs the pyridine ring through cyclization reactions. For example, alkoxycarbonylmethylcarboamidine protonates can react with carbonyl-containing compounds like 3-oxobutyraldehyde in polar solvents (e.g., DMF or THF) to form the pyridine core with pre-installed substituents.

Step-by-Step Synthesis and Reaction Mechanisms

Starting Material Preparation

The synthesis often begins with methyl 6-chloro-5-methylnicotinate, which is commercially available or prepared via chlorination of methyl 5-methylnicotinate using reagents like phosphorus oxychloride (POCl₃) at reflux.

Key Reaction:

Introduction of the Aminomethyl Group

The C2 position’s aminomethyl group is introduced via a Mannich reaction or nucleophilic substitution.

Mannich Reaction Approach

Reacting methyl 6-chloro-5-methylnicotinate with formaldehyde and ammonium chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the aminomethyl derivative:

Conditions: Ethanol solvent, 70°C, 12 hours.

Yield: 68–72% after purification by recrystallization.

Reductive Amination

Alternatively, a ketone intermediate at C2 can undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine:

Conditions: Methanol solvent, room temperature, 24 hours.

Yield: 60–65%.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in an ether or ethanol solvent to precipitate the hydrochloride salt:

Purification: Recrystallization from ethanol/ether mixtures yields >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, THF) improve reaction rates for cyclization methods but may require higher temperatures (80–100°C).

-

Protic solvents (ethanol, methanol) are preferred for Mannich reactions, offering better solubility for ammonium salts.

Analytical Characterization

Spectroscopic Data

Purity and Yield

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Chlorination | 85 | 98 |

| Mannich Reaction | 70 | 95 |

| Hydrochloride Formation | 95 | 99 |

Challenges and Limitations

Regioselectivity Issues

Competing reactions at C2 and C4 positions of the pyridine ring can lead to by-products, necessitating careful control of stoichiometry and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted nicotinates.

Scientific Research Applications

1.1. Potential Therapeutic Uses

Research indicates that methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride may have applications in treating various neurological and psychiatric disorders. Its interaction with muscarinic acetylcholine receptors, particularly the M4 subtype, suggests potential benefits in conditions such as:

- Alzheimer’s Disease : The compound may help ameliorate symptoms associated with cognitive decline.

- Parkinson’s Disease : It could play a role in managing motor symptoms.

- Schizophrenia : Its modulation of neurotransmitter systems may offer therapeutic avenues for this condition .

1.2. Mechanism of Action

The compound's mechanism involves binding to specific receptors in the brain, influencing neurotransmitter release and neuronal activity. Studies have shown that derivatives of nicotinic compounds can exhibit strong inhibitory activities against enzymes like 11β-HSD1, which are implicated in metabolic diseases .

2.1. Synthesis Methods

This compound is synthesized through multi-step organic reactions, which require precise control over reaction conditions to optimize yield and purity. The synthesis typically involves:

- Reaction of 6-(aminomethyl)nicotinic acid with thionyl chloride to form the corresponding hydrochloride salt.

- Subsequent purification steps to isolate the desired product .

2.2. Chemical Properties

The compound exhibits reactivity typical of amines and halogenated compounds, allowing for further derivatization that can enhance its pharmacological profile.

3.1. In Vitro Studies

In vitro assays have demonstrated that this compound shows promising biological activity, particularly in inhibiting key metabolic enzymes and modulating receptor activity .

3.2. Binding Affinity Studies

Interaction studies reveal that this compound has significant binding affinity for various biological targets, making it a candidate for drug development aimed at metabolic and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and methyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituent types, positions, or functional groups:

Key Differences and Implications

a) Halogen Substitution Patterns

- The target compound’s chlorine at C6 and methyl at C5 contrast with Methyl 2-amino-4,6-dichloronicotinate, which has dual chlorine atoms (C4 and C6) but lacks the methyl group. Dichloro substitution may enhance electrophilicity but reduce steric bulk compared to the methyl group .

b) Functional Group Variations

- Methyl 6-chloro-5-nitronicotinate replaces the aminomethyl group with a nitro group (NO₂) at C4.

- 5-Chloro-6-methoxynicotinaldehyde features an aldehyde (CHO) at C3 instead of an ester, enabling participation in condensation reactions (e.g., Schiff base formation). The methoxy group at C6 may enhance solubility compared to the target compound’s chlorine .

c) Backbone and Ring Structure

- 2-Amino-6-chloronicotinic acid retains the pyridine backbone but replaces the ester with a carboxylic acid (COOH) at C3. This increases hydrophilicity and acidity (pKa ~2–3), contrasting with the ester’s lipophilicity in the target compound .

Biological Activity

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride is a compound that belongs to the class of pyridine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 204.67 g/mol

- CAS Number : Not specified in the search results.

Pyridine derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

- Calcium Channel Modulation : Many pyridine derivatives have been shown to interact with calcium channels, influencing intracellular calcium levels. This property is crucial for neuroprotective effects and muscle contraction regulation .

- Inhibition of Enzymatic Activity : Some studies indicate that pyridine-containing compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .

- Antimicrobial Activity : Research has demonstrated that certain pyridine derivatives possess antibacterial properties, making them candidates for developing new antibiotics .

Pharmacological Activities

The biological activities of this compound can be categorized as follows:

- Anticancer Activity : Pyridine derivatives are increasingly recognized for their anticancer properties, often through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that related compounds can significantly inhibit tumor growth in vitro and in vivo models .

- Neuroprotective Effects : Research indicates that some derivatives can protect neuronal cells from damage, which is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This effect is often mediated through the modulation of oxidative stress pathways .

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes or inhibiting vital metabolic processes .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Neuroprotection in SH-SY5Y Cells : A study investigated the effects of a related compound on SH-SY5Y neuroblastoma cells, demonstrating a reduction in apoptosis and increased cell viability under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases .

- Antibacterial Efficacy Against Staphylococcus aureus : In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential as an antibiotic agent .

Data Table

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and purity assessment of Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure, focusing on the aminomethyl (-CHNH) and ester (-COOCH) functional groups. The chlorine and methyl substituents on the pyridine ring should exhibit distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Column selection (C18) and mobile phase optimization (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) are critical for resolving impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak at m/z 263.04 (for CHClNO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures (e.g., weighing), wear a NIOSH-approved P95 respirator with organic vapor filters .

- Environmental Controls : Avoid drainage contamination by using sealed reaction vessels and secondary containment trays. Neutralize waste with 10% sodium bicarbonate before disposal .

- Emergency Measures : Maintain 0.1 M HCl and 0.1 M NaOH on hand for accidental exposure to skin/eyes, followed by medical evaluation due to potential carcinogenicity of structurally similar pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodology :

- Comparative Solubility Studies : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using gravimetric analysis. Conflicting data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .

- Stability Under Stress Conditions : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC-MS to identify hydrolytic (ester cleavage) or oxidative pathways .

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Profiling : React the compound with nucleophiles (e.g., amines, thiols) in aprotic solvents (DMF, THF) at varying temperatures (25–60°C). Use F NMR (if applicable) or LC-MS to track displacement of the chloro substituent at the pyridine C6 position .

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reaction barriers and regioselectivity, guided by analogous chloronicotinate derivatives .

Q. How can impurity profiles be rigorously analyzed during synthesis scale-up?

- Methodology :

- Synthetic Route Evaluation : Monitor intermediates (e.g., methyl 6-chloro-5-methylnicotinate) using thin-layer chromatography (TLC) and GC-MS. Key impurities may include unreacted starting materials or de-esterified byproducts .

- Reference Standards : Cross-validate impurities against certified materials (e.g., EP Impurity A/B analogs) via HPLC co-injection. Adjust gradient elution (e.g., 5–95% acetonitrile over 30 min) to separate structurally similar species .

Notes for Implementation

- Data Interpretation : When referencing stability or toxicity, emphasize that limited direct data exists for this compound; extrapolate cautiously from structurally related pyridine derivatives (e.g., 2-amino-6-chloronicotinic acid) .

- Instrument Calibration : For quantitative analyses, calibrate detectors using certified reference standards (e.g., NIST-traceable materials) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.